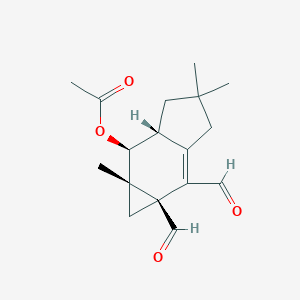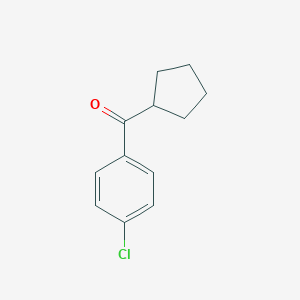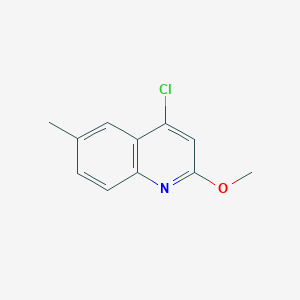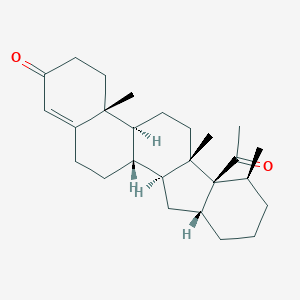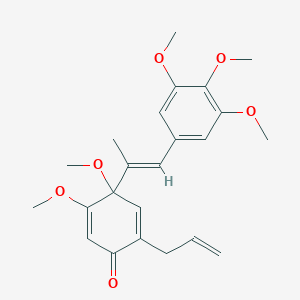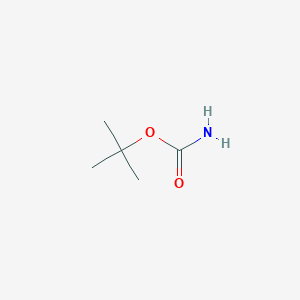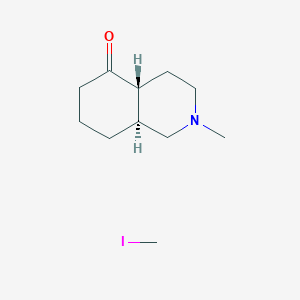
2-氯喹啉-3-胺
描述
2-Chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and an amino group at the third position of the quinoline ring makes 2-Chloroquinolin-3-amine a compound of significant interest in various scientific fields.
科学研究应用
2-Chloroquinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s structurally related to chloroquine, an antimalarial drug . Chloroquine primarily targets the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
Structurally related compounds like chloroquine have been shown to cause the accumulation of toxic heme in malarial parasites, leading to their death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, where a formylation reaction is carried out using a Vilsmeier reagent (DMF and POCl3) on a suitable precursor . Another method involves the use of piperidine, pyridine, or triethylamine as catalysts .
Industrial Production Methods: Industrial production of 2-Chloroquinolin-3-amine often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Chloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Alkaline silver nitrate in ethanol.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-methanol
Comparison: 2-Chloroquinolin-3-amine is unique due to the presence of the amino group at the third position, which significantly influences its reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and can be more versatile in synthetic applications .
属性
IUPAC Name |
2-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIQSMKUOEULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601587 | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-54-3 | |
| Record name | 2-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chloroquinolin-3-amine revealed by the research?
A1: The research paper focuses on elucidating the molecular structure of 2-Chloroquinolin-3-amine using computational methods. [] While the abstract doesn't detail specific structural parameters, it highlights the use of structural optimization techniques. This suggests the research likely provides insights into the molecule's bond lengths, angles, and overall conformation. Additionally, the mention of "spectral" investigations implies the study likely includes experimental spectroscopic data, potentially encompassing infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which can further validate and refine the computationally predicted structure.
Q2: How does the computational investigation contribute to understanding the properties of 2-Chloroquinolin-3-amine?
A2: The research employs computational methods, specifically mentioning "IEFPCM investigation," which refers to the use of the Integral Equation Formalism Polarizable Continuum Model. [] This model is commonly employed to simulate the effects of a solvent environment on a molecule's properties. By applying IEFPCM, the research likely explores how the properties of 2-Chloroquinolin-3-amine, such as its electronic distribution, dipole moment, and potential reactivity, are influenced by interactions with surrounding solvent molecules. This information can be valuable for understanding the compound's behavior in biological systems, where solvent interactions play a crucial role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


